molecular formula C14H10N2S B14673978 2-[5-(2-Pyridyl)-2-thienyl]pyridine CAS No. 35299-68-4

2-[5-(2-Pyridyl)-2-thienyl]pyridine

Cat. No.: B14673978
CAS No.: 35299-68-4
M. Wt: 238.31 g/mol
InChI Key: NIJMGWPTVYSTCQ-UHFFFAOYSA-N
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Description

2-[5-(2-Pyridyl)-2-thienyl]pyridine is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

The synthesis of 2-[5-(2-Pyridyl)-2-thienyl]pyridine typically involves cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which uses palladium catalysts to facilitate the reaction between boron reagents and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar cross-coupling techniques but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[5-(2-Pyridyl)-2-thienyl]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(2-Pyridyl)-2-thienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity . This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

2-[5-(2-Pyridyl)-2-thienyl]pyridine can be compared to other heterocyclic compounds such as:

The uniqueness of this compound lies in its combination of pyridine and thiophene rings, which imparts distinct chemical and physical properties, making it versatile for various applications.

Q & A

Q. Basic: What are the common synthetic routes for 2-[5-(2-Pyridyl)-2-thienyl]pyridine and its derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization or coupling reactions. For example, describes the synthesis of a platinum(II) complex using 5-aryl-2-(2-thienyl)pyridine ligands. Key steps include:

  • Reacting K₂[PtCl₄] with 5-aryl-2-(2-thienyl)pyridine in DMSO under controlled heating (e.g., 50°C for 24 hours).
  • Purification via recrystallization from ethanol/dichloromethane mixtures.
  • Characterization via ¹H/¹³C NMR, ESI-MS, and elemental analysis to confirm structure and purity .
    Another route ( ) involves ring closure of pentadienal oxime derivatives under reflux conditions (e.g., 15 minutes in ethanol), yielding 2-(2'-thienyl)pyridine with a 17–49% yield depending on substituents .

Q. Basic: How is X-ray crystallography employed to determine the structure of complexes involving this ligand?

Methodological Answer:
X-ray diffraction (XRD) is critical for elucidating the coordination geometry of metal complexes. In , the platinum(II) complex [(L)Pt(Acac)] was analyzed using XRD (CCDC 2144689), revealing:

  • A distorted square-planar geometry around Pt(II).
  • Asymmetric bond lengths in the acetylacetonate (Acac) ring.
  • Absence of significant π-π stacking or metal-metal interactions, suggesting weak intermolecular forces.
    Researchers should optimize crystal growth in slow-evaporation conditions (e.g., dichloromethane/hexane) and refine data using software like SHELX to resolve structural ambiguities .

Q. Advanced: How do substituents like amino groups affect the photophysical properties of platinum complexes with this ligand?

Methodological Answer:
Substituents significantly alter photophysical behavior. reports that introducing an amino group (-NH₂) to the phenyl ring of 2-(2-thienyl)pyridine ligands reduces the luminescence quantum yield (Φ) and lifetime (τ) of Pt(II) complexes. For example:

  • The amino-substituted complex showed Φ = 0.02 vs. Φ = 0.15 for non-amino analogs.
  • This is attributed to enhanced non-radiative decay via vibronic coupling or ligand-to-metal charge transfer (LMCT) quenching.
    To mitigate this, researchers can sterically shield the amino group (e.g., using bulky substituents) or employ electron-withdrawing groups to stabilize excited states .

Q. Advanced: What DFT methods are recommended for modeling the electronic structure of such heterocyclic compounds?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals is optimal. and highlight:

  • B3LYP : Combines exact exchange (Hartree-Fock) with gradient-corrected functionals, achieving <2.4 kcal/mol error in thermochemical data (e.g., ionization potentials, bond energies) .
  • M06-2X : Suitable for non-covalent interactions in π-conjugated systems.
    For correlation energy, the Colle-Salvetti formula (modified for electron density and kinetic energy density) provides accuracy within 5% of experimental values . Always validate computational results with experimental UV-Vis, cyclic voltammetry, or emission spectra.

Q. Basic: What spectroscopic techniques are used for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridyl vs. thienyl protons). Chemical shifts near δ 7–9 ppm indicate π-conjugation .
  • ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ for Pt complexes) .
  • UV-Vis Spectroscopy : Identifies MLCT (metal-to-ligand charge transfer) bands in the 400–500 nm range for transition metal complexes .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states (e.g., Pt(II) vs. Pt(IV)) via binding energy analysis .

Q. Advanced: How to resolve discrepancies between computational predictions and experimental data on emission properties?

Methodological Answer:
Discrepancies often arise from approximations in solvent effects or excited-state dynamics. Strategies include:

  • Including Solvent Models : Use COSMO or PCM in DFT to account for dielectric effects.
  • TD-DFT vs. CASPT2 : Time-dependent DFT may underestimate MLCT energies; multireference methods (e.g., CASPT2) better handle multi-configurational states.
  • Lifetime Measurements : Compare computed radiative lifetimes (kᵣ) with experimental τ values. Large deviations suggest unaccounted non-radiative pathways (e.g., intersystem crossing) .

Q. Advanced: What considerations are vital when designing metal complexes with this ligand for catalytic applications?

Methodological Answer:
Key factors include:

  • Ligand Geometry : The coplanar trans-N,N conformation ( ) enhances metal-ligand orbital overlap, critical for catalytic activity .
  • Electron-Donating Groups : Substituents like -OCH₃ increase electron density on pyridyl N, improving oxidative addition in cross-coupling reactions.
  • Steric Effects : Bulky groups (e.g., tert-butyl) prevent catalyst deactivation via dimerization.
  • Redox Activity : Cyclic voltammetry (ΔE > 0.3 V between metal-centered redox couples) ensures stability under catalytic conditions .

Properties

CAS No.

35299-68-4

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-(5-pyridin-2-ylthiophen-2-yl)pyridine

InChI

InChI=1S/C14H10N2S/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10H

InChI Key

NIJMGWPTVYSTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CC=N3

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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